molecular formula C20H21N3O5 B2497327 8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-11-6

8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2497327
CAS No.: 1021127-11-6
M. Wt: 383.404
InChI Key: RROYPENUDORTTC-UHFFFAOYSA-N
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Description

8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Detoxification Applications

N-Halamine derivatives, structurally similar due to the presence of a spirocyclic core and functional groups, have been explored for their antimicrobial properties and potential in detoxification processes. For instance, the synthesis and application of N-halamine-coated cotton for antimicrobial purposes demonstrate the utility of spirocyclic compounds in creating surfaces resistant to microbial growth. These materials effectively inactivate pathogens like Staphylococcus aureus and Escherichia coli, showcasing their potential in healthcare and environmental sanitation applications (Ren et al., 2009).

Crystal Structure and Synthesis

Understanding the crystal structure of spirocyclic compounds aids in the synthesis of novel materials and pharmaceuticals. Research on compounds such as alaptide reveals detailed insights into the molecular conformation and intermolecular interactions, which are critical for designing molecules with desired properties (Rohlíček et al., 2010). This knowledge is crucial for synthesizing new compounds with specific functionalities or improving the properties of existing materials.

Advanced Materials Design

Spirocyclic compounds are integral to designing advanced materials with specific optical, electronic, or mechanical properties. The synthesis and structural analysis of oxaspirocyclic compounds have contributed to the development of materials with potential applications in electronics, photonics, and as catalysts (Jiang & Zeng, 2016). These materials' unique properties stem from their rigid structures and the ability to introduce functional groups that tailor their physical and chemical behaviors.

Pharmacological Research

While avoiding specifics about drug use and side effects, it's noteworthy that spirocyclic compounds have been evaluated for various pharmacological activities, including anticonvulsant properties. Their structural diversity allows for the modulation of biological activity, demonstrating the potential of spirocyclic cores in developing new therapeutic agents (Obniska et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. If it shows promise in a particular application, further studies might focus on optimizing its structure for that application, studying its mechanism of action, or testing its effects in biological systems .

Properties

IUPAC Name

8-(furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c24-17(16-7-4-13-28-16)22-10-8-20(9-11-22)18(25)23(19(26)21-20)12-14-27-15-5-2-1-3-6-15/h1-7,13H,8-12,14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROYPENUDORTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.